N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide, commonly referred to as NDB, is a synthetic compound that has garnered attention for its role as a selective antagonist of the Farnesoid X receptor α (FXRα). This receptor is integral to various metabolic processes, including bile acid regulation and glucose metabolism. The compound's structure and interactions with FXRα suggest potential therapeutic applications in treating metabolic disorders, particularly diabetes and related conditions.
NDB has been studied extensively in scientific literature, with significant findings published in journals such as the Journal of Biological Chemistry and the Journal of Biomolecular Structure and Dynamics. These studies highlight its binding mechanisms and biological effects, particularly its ability to modulate FXRα activity through structural interactions.
NDB falls under the category of small molecule antagonists targeting nuclear receptors. Its classification is based on its chemical structure, which contains multiple functional groups that facilitate interaction with biological targets. The compound is classified as a benzamide derivative, characterized by the presence of a benzyl group, a tert-butyl group, and dichloro substitutions.
The synthesis of N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide typically involves several key steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride derivative formed during the reaction. This step is crucial for forming the amide bond characteristic of NDB.
NDB features a complex molecular structure characterized by:
The molecular formula for NDB is , with a molar mass of approximately 367.27 g/mol. The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing critical insights into its binding interactions with FXRα .
NDB primarily functions as an antagonist in receptor-mediated pathways. Its interaction with FXRα leads to significant biochemical changes:
Computational studies have demonstrated that specific residues within FXRα play vital roles in stabilizing NDB binding. Key interactions include hydrophobic contacts and hydrogen bonding between NDB and amino acids such as Leu291 and Met294 .
The mechanism by which NDB exerts its biological effects involves several steps:
Functional assays indicate that NDB effectively reduces expression levels of genes such as phosphoenolpyruvate carboxykinase and glucose 6-phosphatase in liver cells .
NDB appears as a white solid with moderate solubility in organic solvents like DMSO and dichloromethane but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile indicates potential for further derivatization or modification for enhanced efficacy or selectivity in therapeutic applications.
Relevant data includes:
N-Benzyl-N-(3-Tert-Butyl-4-Hydroxyphenyl)-2,6-Dichloro-4-(Dimethylamino)benzamide has promising applications primarily in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4